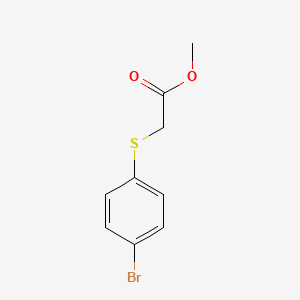
methyl 2-((4-bromophenyl)thio)acetate
描述
methyl 2-((4-bromophenyl)thio)acetate is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions: methyl 2-((4-bromophenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the para position, forming 4-bromophenylacetic acid.
Thioether Formation: The 4-bromophenylacetic acid is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the corresponding thioether.
Esterification: Finally, the thioether is esterified using methanol and an acid catalyst, such as sulfuric acid, to yield methyl [(4-bromophenyl)sulfanyl]acetate.
Industrial Production Methods: Industrial production of methyl [(4-bromophenyl)sulfanyl]acetate typically involves large-scale bromination, thioether formation, and esterification processes. These steps are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: methyl 2-((4-bromophenyl)thio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
科学研究应用
methyl 2-((4-bromophenyl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
作用机制
The mechanism of action of methyl [(4-bromophenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Methyl 4-bromophenylacetate: Similar structure but lacks the sulfanyl group.
4-Bromophenylacetic acid: Precursor in the synthesis of methyl [(4-bromophenyl)sulfanyl]acetate.
Methyl 4-bromobenzyl sulfide: Similar structure but with a benzyl group instead of an acetate ester.
Uniqueness: methyl 2-((4-bromophenyl)thio)acetate is unique due to the presence of both a bromine atom and a sulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research in various scientific fields.
属性
CAS 编号 |
50397-69-8 |
|---|---|
分子式 |
C9H9BrO2S |
分子量 |
261.14 g/mol |
IUPAC 名称 |
methyl 2-(4-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI 键 |
WVYLZGUDDQAQFW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=CC=C(C=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-c]pyridin-1-one](/img/structure/B8731730.png)

![cis-3-[(Benzylamino)methyl]cyclobutanol](/img/structure/B8731745.png)







![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)

